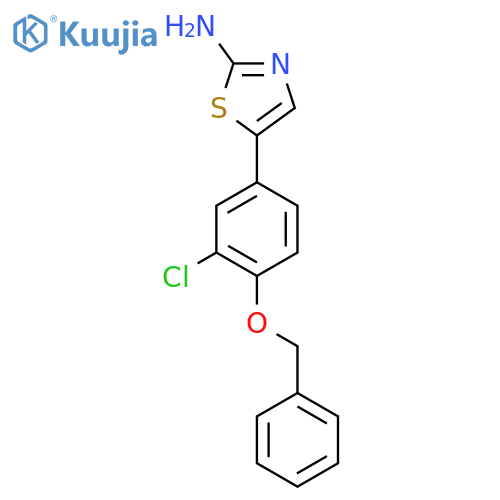

Cas no 2764728-68-7 (5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)

2764728-68-7 structure

商品名:5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- MFCD34758773

- 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine

- 2764728-68-7

-

- インチ: 1S/C16H13ClN2OS/c17-13-8-12(15-9-19-16(18)21-15)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19)

- InChIKey: SSMXSSUTPMACTA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C2=CN=C(N)S2)C=CC=1OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 316.0437119g/mol

- どういたいしつりょう: 316.0437119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 76.4Ų

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022LHG-500mg |

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |

2764728-68-7 | 95% | 500mg |

$633.00 | 2025-02-13 | |

| Aaron | AR022LHG-250mg |

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |

2764728-68-7 | 95% | 250mg |

$557.00 | 2025-02-13 |

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

2764728-68-7 (5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2764728-68-7)

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):260/358/489